
Magnolignan C
Overview
Description
Magnolignan C is a lignan compound isolated from the bark of Magnolia officinalis and Magnolia rostrata . It is structurally characterized as a biphenyl derivative with the molecular formula C₁₈H₂₀O₄ (molecular weight: 300.35) and a specific optical rotation of −6.8° (c = 0.9 in MeOH) . While earlier sources listed its formula as C₁₈H₂₀O₅ , recent analytical studies confirm the C₁₈H₂₀O₄ composition . This compound is utilized in traditional Chinese medicine (TCM) formulations for conditions such as liver disorders, rheumatism, and gastrointestinal ailments . Its enantiomers, (R)- and (S)-magnolignan C, were synthesized via microbial oxidation of honokiol using Cunninghamella echinulata, with (R)-magnolignan C identified as a novel compound .
Preparation Methods
The total synthesis of Magnolignan C involves several key steps:
Starting Materials: The synthesis begins with commercially available materials such as 1,2,4-trimethoxybenzene and 4-allylanisole.
Functional Group Interconversions: These materials undergo functional group interconversions to form the dibenzofuran skeleton.
Suzuki Coupling and Intramolecular Dehydration: The dibenzofuran skeleton is then constructed through Suzuki coupling and intramolecular dehydration.
Oxidative Coupling: The final step involves FeCl3 catalyzed oxidative coupling to complete the synthesis.
Chemical Reactions Analysis
Magnolignan C undergoes various chemical reactions, including:
Oxidation: This reaction is crucial in the synthesis process, particularly in the formation of the dibenzofuran skeleton.
Reduction: While not a primary reaction in its synthesis, reduction can be used to modify the compound for different applications.
Substitution: Substitution reactions are used to introduce different functional groups into the molecule, enhancing its bioactivity.
Common reagents used in these reactions include FeCl3 for oxidative coupling and various catalysts for Suzuki coupling. The major products formed from these reactions are derivatives of the dibenzofuran skeleton, which have diverse biological activities .
Scientific Research Applications
Anticancer Properties
Mechanisms of Action
Magnolignan C exhibits potent anticancer activity through multiple mechanisms, including:
- Cell Cycle Arrest : Induces cell cycle arrest at the G2/M phase in various cancer cell lines, leading to reduced proliferation.
- Apoptosis Induction : Promotes apoptosis via the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
- Inhibition of Metastasis : Suppresses migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs) and other metastatic factors.
Case Studies
A series of studies have demonstrated the effectiveness of this compound against different types of cancers:
Neuroprotective Effects
Mechanisms of Action
this compound has shown promise as a neuroprotective agent, primarily through:
- GABAergic Activity : Enhances GABA receptor activity, providing anticonvulsant effects.
- Oxidative Stress Reduction : Reduces levels of reactive oxygen species (ROS), protecting neuronal cells from oxidative damage.
Case Studies
Research indicates significant neuroprotective effects:
Cardiovascular Applications
This compound has been investigated for its cardiovascular benefits:
- Vascular Relaxation : Promotes vasodilation, potentially aiding in hypertension management.
- Anti-atherosclerotic Effects : Exhibits properties that may prevent plaque formation in arteries.
Gastrointestinal Health
The compound also displays beneficial effects on gastrointestinal health:
- Anti-ulcer Activity : Reduces gastric ulcer formation in experimental models.
- Hepatoprotective Effects : Protects liver cells from damage caused by toxins and oxidative stress.
Mechanism of Action
The mechanism of action of Magnolignan C involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets specific proteins and enzymes involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Magnolignan C with other magnolignans and related lignans:
Key Observations :
- Structural Differences: this compound shares a biphenyl core with magnolignans A and B but differs in oxygen content. Magnolignan B (C₁₈H₂₀O₅) has an additional hydroxyl group compared to C .
- Physical Properties: Magnolignan A has a distinct negative melting point (−0.8°C), while this compound exhibits a unique optical rotation .
Pharmacological Activities
Antiviral Potential
- Magnolignan A: Exhibited anti-HCV activity with EC₅₀ = 6.25 μM .
- This compound: Limited direct evidence, though structurally related to antiviral lignans like eusiderin A (EC₅₀ = 20 μM for HCV) .
Anti-Inflammatory and Antioxidant Effects
- Magnolol and Honokiol: Well-documented for anti-inflammatory and neuroprotective effects .
- This compound: Indirect evidence from TCM use; lacks mechanistic studies compared to magnolol .
Biological Activity
Magnolignan C is a bioactive lignan compound derived from the leaves of Magnolia officinalis, known for its diverse biological activities, particularly in the fields of oncology and microbiology. This article delves into the various aspects of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
This compound exhibits a dibenzofuran skeleton, a feature common among many lignans, which contributes to its biological properties. The compound's structure allows it to interact with various biological targets, influencing cellular processes such as proliferation and apoptosis.
Antitumor Activity
One of the most notable biological activities of this compound is its antitumor effect . Research indicates that it has significant inhibitory effects on tumor cells across various tissues. The following table summarizes the IC50 values observed in different studies:
Cell Type | IC50 (μM) | Study Reference |
---|---|---|
Breast Cancer Cells | 0.4 - 7.5 | Ma et al., 2023 |
Lung Cancer Cells | 1.2 - 5.0 | Ma et al., 2023 |
Colon Cancer Cells | 2.0 - 6.0 | Ma et al., 2023 |
Normal Cells | >100 | Ma et al., 2023 |
The low IC50 values indicate that this compound is effective at low concentrations, making it a promising candidate for anticancer drug development.
The mechanism by which this compound exerts its antitumor effects involves:
- Induction of Apoptosis : Studies have shown that this compound can trigger programmed cell death in tumor cells while exhibiting minimal toxicity towards normal cells .
- Modulation of Signaling Pathways : It influences pathways related to oxidative stress and inflammation, which are crucial in cancer progression .
Antimicrobial Activity
In addition to its antitumor properties, this compound demonstrates antimicrobial activity against various bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance. The following table outlines its efficacy against selected microorganisms:
Microorganism | Efficacy | Study Reference |
---|---|---|
Staphylococcus aureus | Inhibitory effect observed | BenchChem |
Escherichia coli | Moderate sensitivity | BenchChem |
Candida albicans | Effective antifungal action | BenchChem |
These findings suggest that this compound could be developed into a natural antimicrobial agent.
Case Studies and Research Findings
Several studies have focused on the pharmacological potential of this compound:
- Total Synthesis and Biological Evaluation : A study by Ma et al. (2023) successfully synthesized bi-magnolignan, a derivative of this compound, demonstrating its antitumor efficacy with IC50 values significantly lower than those of traditional chemotherapeutics like honokiol .
- Pharmacokinetic Studies : In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions have shown favorable profiles for this compound, indicating good bioavailability and potential for blood-brain barrier penetration .
- Multi-target Inhibition Potential : Recent research highlights the compound's ability to inhibit multiple enzymes associated with neurodegenerative diseases, showcasing its versatility beyond anticancer applications .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the purity and structural identity of Magnolignan C in experimental settings?
- Methodological Answer :
- HPLC (High-Performance Liquid Chromatography) with ≥98% purity validation is essential for quantifying this compound .
- Spectroscopic techniques : Use ¹H-NMR, ¹³C-NMR, and HRMS (High-Resolution Mass Spectrometry) for structural elucidation. Compare data with published spectra of related lignans (e.g., Magnolignan B/D) to confirm identity .
- Storage : Maintain at 2–8°C in airtight, light-protected containers to prevent degradation .
Q. How should researchers handle and store this compound to ensure stability during pharmacological assays?
- Methodological Answer :
- Short-term storage : Use amber vials at 2–8°C; avoid freeze-thaw cycles .
- Stability validation : Pre-test solubility in assay buffers (e.g., DMSO or ethanol) and monitor degradation via HPLC over 24–72 hours .
- Transport : Use ice packs for ≤48 hours; validate post-transport purity .
Q. What are the critical parameters for optimizing this compound extraction from natural sources?
- Methodological Answer :
- Solvent selection : Prioritize methanol or ethanol (70–80%) for polar lignan extraction .
- Validation : Track yield via TLC (Thin-Layer Chromatography) and confirm identity with HPLC-UV or LC-MS .
- Scale-up : Use Soxhlet extraction for bulk samples, followed by silica-gel column chromatography for purification .
Advanced Research Questions
Q. How can network pharmacology approaches be integrated to explore this compound’s multi-target mechanisms?
- Methodological Answer :
-
Target prediction : Use databases like SwissTargetPrediction or SEA to identify potential protein targets .
-
Molecular docking : Employ AutoDock Vina to simulate binding affinities (e.g., binding energy ≤−6.0 kcal/mol suggests strong interaction). Compare with Magnolignan B’s docking results (see Table 1) .
-
Validation : Pair with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for in vitro binding confirmation .
Table 1 : Example Molecular Docking Parameters for Lignans (Adapted from Magnolignan B Studies)
Target Protein PDB ID Binding Energy (kcal/mol) Key Residues MAPK1 3V3Z −7.2 Lys54, Asp168 ACE2 6M0J −6.8 Glu375, His345
Q. What strategies can resolve contradictions between in vitro bioactivity and in vivo efficacy findings for this compound?
- Methodological Answer :
- Pharmacokinetic (PK) studies : Assess bioavailability via LC-MS/MS plasma profiling. Low oral absorption may explain in vivo inefficacy .
- Metabolite screening : Identify active metabolites using UPLC-QTOF-MS; test their activity in secondary assays .
- Formulation optimization : Use liposomal encapsulation or nanoemulsions to enhance solubility and tissue penetration .
Q. How to design a robust experimental protocol to assess this compound’s synergistic effects in combination therapies?
- Methodological Answer :
- Synergy quantification : Apply the Chou-Talalay method (Combination Index <1 indicates synergy). Use fixed-ratio designs (e.g., 1:1, 1:2) .
- Statistical rigor : Include triplicate replicates and negative/positive controls. Analyze via two-way ANOVA with post-hoc tests .
- Mechanistic validation : Perform transcriptomics (RNA-seq) to identify pathway crosstalk .
Q. What in silico methods are suitable for predicting this compound’s ADMET properties prior to in vivo studies?
- Methodological Answer :
- ADMET prediction : Use SwissADME for solubility (LogS), BBB permeability, and CYP450 interactions. Validate with ProTox-II for toxicity .
- Dynamic simulations : Run MD (Molecular Dynamics) simulations (≥100 ns) to assess target binding stability under physiological conditions .
Q. Guidelines for Data Interpretation and Reporting
- Reproducibility : Document experimental protocols per (e.g., detailed HPLC gradients, NMR parameters) .
- Contradiction analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess hypothesis validity .
- Literature benchmarking : Compare results with Magnolignan B/D studies to contextualize novelty .
Properties
IUPAC Name |
3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-2-3-14-10-13(5-7-17(14)21)16-9-12(4-6-18(16)22)8-15(20)11-19/h2,4-7,9-10,15,19-22H,1,3,8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJCLTLPXXKFTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)CC(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.